4-Bromo-2-methoxybenzoic acid

Descripción general

Descripción

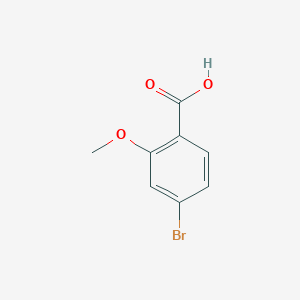

4-Bromo-2-methoxybenzoic acid is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where a bromine atom is substituted at the fourth position and a methoxy group at the second position of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybenzoic acid can be synthesized through several methods. One common method involves the methylation of 4-bromo-2-hydroxybenzoic acid using methyl iodide in the presence of potassium carbonate in N,N-dimethylformamide at room temperature for 18 hours . Another method involves the reaction of 4-bromo-2-hydroxybenzoic acid with methanol and lithium hydroxide in water at room temperature for 3 hours .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-2-methoxybenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Esterification: Alcohols in the presence of acid catalysts like sulfuric acid or hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Reactions: Products depend on the nucleophile used.

Esterification: Methyl 4-bromo-2-methoxybenzoate.

Reduction: 4-Bromo-2-methoxybenzyl alcohol.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Key Role in Drug Synthesis

4-Bromo-2-methoxybenzoic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs. Its structural properties allow it to participate in various chemical reactions that lead to the formation of biologically active compounds.

Case Study: Anti-inflammatory Agents

Research has demonstrated that derivatives of this compound exhibit promising anti-inflammatory activity. For instance, modifications to the compound have been investigated for their effects on cyclooxygenase enzymes, which are pivotal in the inflammatory response .

Organic Synthesis

Building Block for Complex Molecules

This compound is frequently utilized in organic chemistry for the preparation of more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for researchers developing new chemical entities.

Synthesis Example

A notable synthesis involves the bromination of 4-methoxybenzoic acid using bromine in the presence of iron(III) chloride as a catalyst. This method effectively introduces the bromine substituent at the para position, facilitating further functionalization .

Material Science

Enhancing Material Properties

In material science, this compound is employed in formulating specialty polymers and resins. Its incorporation can improve the mechanical and thermal properties of materials used in coatings and adhesives.

Application in Coatings

Studies indicate that adding this compound to polymer matrices enhances adhesion and durability, making it suitable for high-performance coatings used in various industrial applications .

Agricultural Chemistry

Development of Agrochemicals

The compound plays a significant role in developing agrochemicals, particularly herbicides and pesticides. Its effectiveness against specific plant pathogens demonstrates its potential as a biocontrol agent.

Case Study: Fungicidal Activity

Research has shown that this compound exhibits antifungal properties against pathogens such as Cytospora mandshurica and Coniella diplodiella, which are responsible for severe crop diseases. The compound's ability to inhibit these pathogens suggests its utility in sustainable agriculture practices .

Analytical Chemistry

Standardization in Analytical Methods

In analytical chemistry, this compound is utilized as a standard for quantifying related compounds in various samples. Its stable chemical properties make it an ideal reference material for calibration purposes.

Quantification Techniques

Researchers employ techniques such as High-Performance Liquid Chromatography (HPLC) to accurately measure concentrations of this compound and its derivatives in complex mixtures .

Mecanismo De Acción

The mechanism of action of 4-bromo-2-methoxybenzoic acid depends on its application. In chemical reactions, it acts as a substrate or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved vary based on the specific context of its use.

Comparación Con Compuestos Similares

4-Bromo-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.

4-Bromo-3,5-dimethoxybenzoic acid: Contains two methoxy groups at the 3rd and 5th positions.

2-Bromo-4-methoxybenzoic acid: Bromine and methoxy groups are positioned differently on the benzene ring.

Uniqueness: 4-Bromo-2-methoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications and research contexts where other similar compounds may not be suitable.

Actividad Biológica

4-Bromo-2-methoxybenzoic acid (C8H7BrO3) is a compound with significant biological activity, primarily recognized for its role in biochemical reactions and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, cellular effects, metabolic pathways, and relevant case studies.

This compound serves as an important substrate in various biochemical reactions. It participates in the synthesis of more complex organic compounds, interacting with enzymes and proteins that facilitate functional group transfers. Notably, it acts as a substrate for oxidative reactions, leading to the formation of brominated and methoxylated products, which are crucial for numerous biochemical pathways.

2. Cellular Effects

This compound has been observed to influence several cellular processes:

- Cell Signaling Pathways : It modulates the activity of kinases and phosphatases, leading to alterations in signal transduction pathways.

- Gene Expression : By interacting with transcription factors, it can influence the transcription of target genes, affecting cellular functions such as proliferation and apoptosis.

Table 1: Summary of Cellular Effects

| Effect Type | Description |

|---|---|

| Signal Transduction | Modulates kinase/phosphatase activity |

| Gene Expression | Influences transcription factor interactions |

| Cellular Functions | Affects proliferation and apoptosis |

3. Molecular Mechanism

The molecular interactions of this compound involve specific binding to biomolecules. It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. Understanding these interactions is essential for elucidating the compound’s therapeutic potential .

4. Temporal Effects in Laboratory Settings

The stability and degradation of this compound are critical factors influencing its long-term biological effects. Studies indicate that while the compound remains stable under specific conditions, it may degrade over time into by-products with distinct biological activities. This temporal aspect is vital for experimental design in both in vitro and in vivo studies.

5. Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage:

- Low Doses : May enhance cellular functions and promote tissue repair.

- High Doses : Can lead to toxic effects, including cellular damage and organ toxicity.

Table 2: Dosage Effects Overview

| Dosage Level | Effect |

|---|---|

| Low | Beneficial (e.g., tissue repair) |

| High | Toxic (e.g., organ damage) |

6. Metabolic Pathways

This compound is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may exhibit unique biological activities. These metabolic interactions are crucial for understanding the compound's role in cellular metabolism.

7. Transport and Distribution

The transport mechanisms of this compound involve specific transporters that facilitate its movement across cell membranes. Its distribution within tissues is influenced by binding proteins that determine its localization and biological activity.

8. Subcellular Localization

The localization patterns of this compound are significant for its functionality:

- The compound can localize to organelles such as the nucleus, where it interacts with transcription factors to influence gene expression.

Understanding these localization dynamics is essential for elucidating its mechanism of action.

9. Case Studies and Research Applications

This compound has been utilized in various research applications:

- Organic Synthesis : Acts as a building block for more complex molecules.

- Enzyme Inhibition Studies : Serves as a reference compound in analytical chemistry.

- Pharmaceutical Development : Explored for potential therapeutic uses due to its structural similarity to biologically active compounds .

Table 3: Research Applications

| Application Type | Description |

|---|---|

| Organic Chemistry | Building block in synthesis |

| Biological Research | Study of enzyme inhibitors |

| Pharmaceutical Science | Potential drug development |

Propiedades

IUPAC Name |

4-bromo-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEZLPETXJOGAKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541184 | |

| Record name | 4-Bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72135-36-5 | |

| Record name | 4-Bromo-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72135-36-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 4-Bromo-2-methoxybenzoic acid used in the synthesis of cannabinoids?

A1: this compound serves as a crucial starting material in the synthesis of 9-bromo-9-norcannabinol, a precursor to various cannabinol derivatives []. This compound is then used to synthesize 1-hydroxy-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-9-carboxyli acid, a metabolite of cannabinol found in humans. This synthetic route provides an efficient method for obtaining these compounds in higher yields compared to previous methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.